molecular formula C26H24BrNO2 B11509843 2-Bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

2-Bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

Cat. No.: B11509843
M. Wt: 462.4 g/mol
InChI Key: ABRCDYSHPWLCIS-UHFFFAOYSA-N
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Description

2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, an ethoxy group, and a tetrahydro-azatetra-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, where the phenol is reacted with ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).

    Formation of Tetrahydro-azatetra-phenyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-azatetra-phenyl structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of de-brominated phenol.

    Substitution: Formation of methoxy-substituted phenol.

Scientific Research Applications

2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atom can facilitate electrophilic interactions. The tetrahydro-azatetra-phenyl moiety may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-ETHOXY-PHENOL: Lacks the tetrahydro-azatetra-phenyl moiety, resulting in different chemical and biological properties.

    6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL:

Uniqueness

2-BROMO-6-ETHOXY-4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)PHENOL is unique due to the combination of its bromine atom, ethoxy group, and tetrahydro-azatetra-phenyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24BrNO2

Molecular Weight

462.4 g/mol

IUPAC Name

2-bromo-6-ethoxy-4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol

InChI

InChI=1S/C26H24BrNO2/c1-3-30-23-14-17(13-20(27)26(23)29)24-19-12-15(2)8-10-21(19)28-22-11-9-16-6-4-5-7-18(16)25(22)24/h4-7,9,11,13-15,29H,3,8,10,12H2,1-2H3

InChI Key

ABRCDYSHPWLCIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=C3CC(CCC3=NC4=C2C5=CC=CC=C5C=C4)C)Br)O

Origin of Product

United States

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